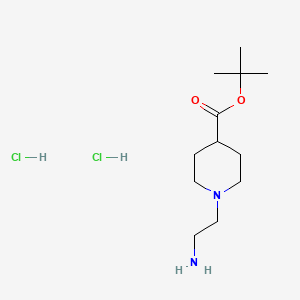![molecular formula C15H21NO4 B13586850 3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)benzoicacid](/img/structure/B13586850.png)
3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)benzoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid is a compound that features a benzoic acid moiety linked to a propyl chain, which is further connected to an amino group protected by a tert-butoxycarbonyl (BOC) group. This compound is often used in organic synthesis, particularly in the protection of amine groups during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid typically involves the protection of the amino group with a BOC group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to control reaction conditions precisely. The use of solvents like tetrahydrofuran (THF) and chloroform in biphasic mixtures with aqueous sodium bicarbonate is common to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The BOC-protected amine can participate in nucleophilic substitution reactions.
Deprotection Reactions: The BOC group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases like sodium hydroxide.
Deprotection Reactions: Reagents like trifluoroacetic acid, hydrochloric acid, and methanol are used to remove the BOC group.
Major Products Formed
Substitution Reactions: The major products are typically substituted benzoic acid derivatives.
Deprotection Reactions: The primary product is the free amine, which can be further utilized in various synthetic applications.
Wissenschaftliche Forschungsanwendungen
3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the protection of amino groups in peptide synthesis.
Medicine: Utilized in the development of pharmaceutical compounds.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid primarily involves the protection and deprotection of the amino group. The BOC group protects the amine from unwanted reactions during synthesis. Upon deprotection, the free amine can participate in further chemical reactions, allowing for the synthesis of a wide range of compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(tert-Butoxycarbonyl)amino]pyrrolidine-3-carboxylic acid
- Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
Uniqueness
3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid is unique due to its specific structure, which combines a benzoic acid moiety with a BOC-protected amine. This makes it particularly useful in organic synthesis for protecting amine groups while allowing for further functionalization of the benzoic acid .
Eigenschaften
Molekularformel |
C15H21NO4 |
|---|---|
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]benzoic acid |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-9-5-7-11-6-4-8-12(10-11)13(17)18/h4,6,8,10H,5,7,9H2,1-3H3,(H,16,19)(H,17,18) |
InChI-Schlüssel |
KZUQAVCHEXVTTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCC1=CC(=CC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2,2-Difluorocyclohexyl)methyl]urea](/img/structure/B13586775.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-1-benzofuran-6-carboxylicacid](/img/structure/B13586784.png)
aminehydrochloride](/img/structure/B13586788.png)






![[2-(Trifluoromethyl)oxolan-3-yl]methanamine](/img/structure/B13586819.png)



